molecular formula C16H17N3O3S B2596021 Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate CAS No. 1021226-40-3

Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate

Cat. No.: B2596021
CAS No.: 1021226-40-3
M. Wt: 331.39
InChI Key: UGNOKMOFIZXPCG-UHFFFAOYSA-N
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Description

Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate is a synthetic organic compound featuring a pyridazine core substituted with a 4-methylbenzamido group at the 6-position and a thioether-linked propanoate ester at the 3-position. The compound’s design likely targets enzyme systems in pests or weeds, leveraging the pyridazine ring’s electron-deficient nature for interaction with biological receptors.

Properties

IUPAC Name

methyl 2-[6-[(4-methylbenzoyl)amino]pyridazin-3-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-4-6-12(7-5-10)15(20)17-13-8-9-14(19-18-13)23-11(2)16(21)22-3/h4-9,11H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNOKMOFIZXPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Benzamido Group: The 4-methylbenzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved through the reaction of the pyridazine derivative with methyl 2-bromopropanoate under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thioester linkage, where nucleophiles like amines or thiols replace the ester group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, resulting in the formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cardiovascular diseases, cancer, and inflammatory conditions.

    Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

    Agrochemicals: It is explored for its potential as a herbicide or pesticide due to its ability to interfere with specific biological processes in plants and pests.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and the benzamido group play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Uses of Propanoate Ester Derivatives

Compound Name (IUPAC) Use Chemical Class Key Structural Differences
This compound Not explicitly listed Pyridazine-thioether-propanoate Pyridazine core with 4-methylbenzamido and thioether-linked ester
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (Haloxyfop-methyl ester) Herbicide Aryloxyphenoxypropanoate Phenoxy-pyridine linkage instead of pyridazine-thioether
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (Diclofop-methyl) Herbicide Aryloxyphenoxypropanoate Dichlorophenoxy substitution; lacks heterocyclic nitrogen
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (Pyriminobac-methyl) Herbicide Pyrimidinyloxy-benzoate Pyrimidine ring with methoxy groups; benzoate backbone

Key Observations :

  • Pyridazine vs.
  • Thioether Linkage : The thioether (-S-) group in the target compound may confer greater metabolic stability compared to oxygen-linked esters (e.g., Haloxyfop-methyl’s ether (-O-) group), which are prone to oxidative degradation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Theoretical)

Property Target Compound Haloxyfop-methyl Diclofop-methyl
Molecular Weight ~377.4 g/mol 375.8 g/mol 341.2 g/mol
LogP (Octanol-Water) ~3.5 (predicted) 4.2 4.8
Water Solubility Low (<10 mg/L) <1 mg/L <1 mg/L
Key Functional Groups Thioether, amide, ester Ether, trifluoromethyl Ether, dichlorophenoxy

Implications :

  • Lower LogP of the target compound (vs. Haloxyfop-methyl) suggests reduced lipid permeability, possibly requiring formulation adjuvants for field efficacy.
  • The amide group may enhance soil adsorption, reducing leaching compared to ester-only analogs.

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